Arabinono-1,4-lactone is derived from the metabolism of carbohydrates, particularly from the pentose phosphate pathway. It is classified as a lactone, which is a cyclic ester formed from hydroxy acids. The D-form is particularly noted for its involvement in the synthesis of D-erythroascorbic acid, a potent antioxidant critical for various physiological functions in organisms.
The synthesis of D-arabinono-1,4-lactone typically involves enzymatic pathways that convert simple sugars into more complex forms. The primary enzyme responsible for this conversion is D-arabinono-1,4-lactone oxidase, which catalyzes the final step in the biosynthesis of D-erythroascorbic acid from D-arabinose.
The molecular structure of D-arabinono-1,4-lactone can be described as follows:
D-arabinono-1,4-lactone participates in several important biochemical reactions:
The mechanism by which D-arabinono-1,4-lactone exerts its biological effects primarily revolves around its role as a precursor to ascorbic acid:
Studies indicate that organisms deficient in this compound exhibit increased susceptibility to oxidative stress and impaired growth.
D-arabinono-1,4-lactone has several scientific applications:
Arabinono-1,4-lactone exists in stereoisomeric forms, with the D-enantiomer being biologically predominant. Its structure comprises a five-carbon chain forming a γ-lactone ring, with hydroxyl groups at positions C3 and C4 and a hydroxymethyl group at C5. The D-arabinono configuration features specific stereochemistry: (3S,4S,5R) for the ring substituents, distinguishing it from the L-isomer (3R,4R,5S) [4] [6]. This stereochemistry is critical for substrate recognition by biosynthetic enzymes.
The compound's molecular formula is C~5~H~8~O~5~ (monoisotopic mass: 148.0372 Da). It is highly water-soluble due to extensive hydrogen-bonding capacity and exhibits weakly acidic properties (predicted pKa ~11.6) from the lactone carbonyl. Its stability is pH-dependent, with hydrolysis occurring under alkaline conditions [4] [5].
Table 1: Physicochemical Properties of D-Arabinono-1,4-lactone
Property | Value | Experimental Method |
---|---|---|
Molecular Formula | C~5~H~8~O~5~ | High-resolution MS |
Monoisotopic Mass | 148.0372 Da | Mass spectrometry [4] |
Specific Rotation (α) | -72.0° ± 8.0° (c=1 in H~2~O) | Polarimetry [6] |
Water Solubility | 847 g/L (predicted) | ALOGPS prediction [4] |
logP (Partition Coefficient) | -2.1 | ChemAxon prediction [4] |
pKa (Strongest Acidic) | 11.63 | ChemAxon prediction [4] |
Spectroscopic techniques provide definitive evidence for structural elucidation:
Table 2: Characteristic NMR Chemical Shifts of D-Arabinono-1,4-lactone
Atom | ^1^H Chemical Shift (δ, ppm) | Multiplicity | ^13^C Chemical Shift (δ, ppm) |
---|---|---|---|
C-1 | - | - | 177.8 |
C-2 | 4.60 | multiplet | 71.0 |
C-3 | 4.42 | doublet of doublets | 78.5 |
C-4 | 4.18 | multiplet | 74.2 |
C-5 | 3.97 / 3.76 | doublet of doublets | 60.1 |
D-Arabinono-1,4-lactone Oxidase (ALO; EC 1.1.3.37) is a mitochondrial enzyme catalyzing the terminal step in D-erythroascorbic acid biosynthesis: oxidation of D-arabinono-1,4-lactone using molecular oxygen, yielding D-erythroascorbic acid and hydrogen peroxide [9]. This enzyme demonstrates stringent stereospecificity for the D-arabinono-1,4-lactone isomer (K~m~ = 44.1 mM in Candida albicans) [3].
Substrate profiling reveals moderate activity with structurally analogous aldono-1,4-lactones, including L-galactono-1,4-lactone, L-gulono-1,4-lactone, and L-xylono-1,4-lactone. However, competitive inhibition occurs with D-glucono-1,5-lactone, L-arabinono-1,4-lactone, D-galactono-1,4-lactone, and D-gulono-1,4-lactone, indicating active-site constraints disfavoring C5 epimers or alternative ring conformations [3] [9]. In Magnaporthe oryzae, deletion of the MoALO1 gene encoding ALO abolished D-erythroascorbic acid production and impaired fungal growth, conidiation, and pathogenicity, confirming the enzyme's metabolic essentiality [2].
ALO is a flavoprotein requiring covalently bound Flavin Adenine Dinucleotide (FAD) as a prosthetic group. Purification from Candida albicans mitochondria yielded a homogeneous protein with a typical flavoprotein fluorescence excitation spectrum. The FAD cofactor remains tightly associated even after SDS treatment, trichloroacetic acid denaturation, or boiling, confirming covalent linkage to the apoenzyme [3].
Biochemical characterization indicates ALO functions as a monomeric polypeptide. Apparent molecular masses vary: 110 kDa by gel filtration (reflecting detergent binding), 84.4 kDa by native gradient-PAGE with deoxycholate, and 66.7 kDa by SDS-PAGE. This discrepancy suggests significant hydrophobic regions or detergent binding influencing quaternary structure analysis [3]. FAD facilitates electron transfer during oxidation, with the enzyme exhibiting optimal activity at pH 6.1 and 40°C. Enzyme activity is strongly inhibited by sulfhydryl reagents (p-chloromercuribenzoate, N-ethylmaleimide) and divalent metal ions (Cd²⁺, Hg²⁺, Mn²⁺, Zn²⁺), implying critical cysteine residues and sensitivity to metal chelation at the active site [3] [9]. In Magnaporthe oryzae, complementation of the ΔMoalo1 mutant required functional FAD-binding domains, underscoring the cofactor's indispensability for catalytic activity and fungal virulence [2].
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